(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one
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Overview
Description
(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one is an organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a hydroxyimino group and a dihydro-1H-1-benzazepin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the condensation of an appropriate aldehyde with a primary amine, followed by cyclization and subsequent oxidation to introduce the hydroxyimino group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group may yield oxo derivatives, while reduction may produce amino derivatives.
Scientific Research Applications
(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one include other benzazepine derivatives with different substituents, such as:
- 5-amino-3-methylisoxazole
- 3-amino-5-methylisoxazole
Uniqueness
What sets this compound apart is its unique hydroxyimino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(5E)-5-hydroxyimino-3,4-dihydro-1H-1-benzazepin-2-one |
InChI |
InChI=1S/C10H10N2O2/c13-10-6-5-9(12-14)7-3-1-2-4-8(7)11-10/h1-4,14H,5-6H2,(H,11,13)/b12-9+ |
InChI Key |
DKOKFFQUABMLCB-FMIVXFBMSA-N |
Isomeric SMILES |
C\1CC(=O)NC2=CC=CC=C2/C1=N/O |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C2C1=NO |
Origin of Product |
United States |
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